3-[2-(1,3-Benzodioxol-5-yl)hydrazinylidene]pentane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(1,3-benzodioxol-5-yl)hydrazono]pentane-2,4-dione is an organic compound with the molecular formula C12H12N2O4. This compound features a benzodioxole group attached to a hydrazono moiety, which is further connected to a pentane-2,4-dione structure. The presence of the benzodioxole ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1,3-benzodioxol-5-yl)hydrazono]pentane-2,4-dione typically involves the following steps:
Formation of the Benzodioxole Intermediate: The benzodioxole group can be synthesized through a copper-catalyzed coupling reaction, followed by bromination using N-bromosuccinimide (NBS).
Hydrazone Formation: The benzodioxole intermediate is then reacted with hydrazine to form the hydrazono derivative.
Condensation with Pentane-2,4-dione: The hydrazono derivative is finally condensed with pentane-2,4-dione under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-(1,3-benzodioxol-5-yl)hydrazono]pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazono group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted hydrazones.
Wissenschaftliche Forschungsanwendungen
3-[2-(1,3-benzodioxol-5-yl)hydrazono]pentane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[2-(1,3-benzodioxol-5-yl)hydrazono]pentane-2,4-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways Involved: It can modulate signaling pathways, leading to effects such as apoptosis or inhibition of cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
3-[2-(1,3-benzodioxol-5-yl)hydrazono]pentane-2,4-dione is unique due to its specific hydrazono and benzodioxole moieties, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
Molekularformel |
C12H12N2O4 |
---|---|
Molekulargewicht |
248.23 g/mol |
IUPAC-Name |
(Z)-3-(1,3-benzodioxol-5-yldiazenyl)-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/C12H12N2O4/c1-7(15)12(8(2)16)14-13-9-3-4-10-11(5-9)18-6-17-10/h3-5,15H,6H2,1-2H3/b12-7-,14-13? |
InChI-Schlüssel |
XKUYWCHYXMTNKN-NTDGFFQOSA-N |
Isomerische SMILES |
C/C(=C(\C(=O)C)/N=NC1=CC2=C(C=C1)OCO2)/O |
Kanonische SMILES |
CC(=C(C(=O)C)N=NC1=CC2=C(C=C1)OCO2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.